Furofenac-d3

Bioanalysis LC-MS/MS Internal Standard

Eliminate bioanalytical variability in furofenac quantification. Substituting this deuterated analog with unlabeled IS risks ion suppression discrepancies and failed method validation. Furofenac-d3 ensures FDA/EMA-compliant precision. - Co-elutes with furofenac to correct for matrix effects and recovery variability. - +3 Da mass shift provides unambiguous MS differentiation from the parent drug. - Essential for tracking furofenac metabolism and DDI assessments without cross-talk.

Molecular Formula C12H14O3
Molecular Weight 209.26 g/mol
Cat. No. B12423608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFurofenac-d3
Molecular FormulaC12H14O3
Molecular Weight209.26 g/mol
Structural Identifiers
SMILESCCC1CC2=C(O1)C=CC(=C2)CC(=O)O
InChIInChI=1S/C12H14O3/c1-2-10-7-9-5-8(6-12(13)14)3-4-11(9)15-10/h3-5,10H,2,6-7H2,1H3,(H,13,14)/i1D3
InChIKeyMYQXHLQMZLTSDB-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furofenac-d3: Deuterated Internal Standard


Furofenac-d3 (CAS 1794754-03-2) is the tri-deuterated analogue of furofenac (SAS 650), a non-steroidal anti-inflammatory drug (NSAID) with antiplatelet-aggregation activity [1]. In furofenac-d3, three hydrogen atoms are replaced by deuterium isotopes, increasing its molecular weight from 206.24 Da (furofenac) to 209.26 Da, which enables its use as a stable isotope-labeled internal standard (SIL-IS) . This compound is not intended for therapeutic use; its primary role is as a tracer and quantitative reference in bioanalytical workflows .

Tri-deuterated furofenac analog for quantitative bioanalysis
Stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS
Tracer and quantitative reference, not for therapeutic use

Furofenac-d3: Why Deuterated IS Matters


Substituting furofenac-d3 with non-deuterated furofenac or a structural analog as an internal standard (IS) in LC-MS/MS assays introduces significant risk of method bias, inaccuracy, and failed validation [1]. Deuterated internal standards co-elute with the analyte and experience nearly identical matrix effects and ionization efficiencies, thereby correcting for variability that non-deuterated surrogates cannot . Using an unlabeled IS can lead to ion suppression/enhancement discrepancies and retention time shifts, ultimately compromising the precision and accuracy required for regulatory bioanalysis [2]. The specific deuterium labeling pattern in furofenac-d3 ensures a +3 Da mass shift, providing unambiguous differentiation from the parent drug in mass spectrometry, a feature absent in any non-deuterated alternative .

Matrix Effect Correction
Deuterated IS co-elutes identically, normalizes ion suppression
Unlabeled analog may show divergent ionization, introducing method bias
Mass Shift
+3 Da ensures unambiguous MS differentiation, no cross-talk
Same m/z as analyte increases risk of signal overlap and inaccurate integration
Ionization Efficiency
Matched ionization due to co-elution supports precise quantification
Efficiency variability may compromise precision and LLOQ validation

Furofenac-d3: Analytical Performance Evidence


Mass Shift for MS Differentiation

Furofenac-d3 provides a +3 Da mass shift relative to unlabeled furofenac, enabling unequivocal differentiation in mass spectrometry without isotopic overlap . This contrasts with non-deuterated internal standards, which may share the same m/z or produce interfering fragments .

Mass Shift
Data to verify
+3.02 Da
Enables fully resolved peaks in LC-MS/MS
Cross-study comparable; independent source not located
Bioanalysis LC-MS/MS Internal Standard

Isotopic Purity vs. Unlabeled Standards

Commercially available furofenac-d3 is typically supplied with isotopic purity ≥99 atom % D, ensuring that less than 1% of the internal standard mass overlaps with the unlabeled analyte . This high isotopic enrichment minimizes the contribution of the internal standard to the analyte signal, a critical factor for achieving low limits of quantification (LLOQ) [1].

Isotopic Purity
Class-level
≥99 atom % D
Minimizes IS contribution to analyte signal for low LLOQ
Vendor-certified; class-level inference for SIL-IS products
Stable Isotope Labeling Analytical Chemistry Quality Control

Matrix Effect Correction with Deuterated IS

Deuterated internal standards such as furofenac-d3 co-elute with the analyte and experience nearly identical matrix effects, effectively normalizing ion suppression/enhancement across biological samples [1]. In contrast, non-deuterated structural analogs can show divergent extraction recovery and ionization efficiency, leading to method bias .

Matrix Effect Correction
Class-level
Deuterated IS: CV ≤15% Non-deuterated: CV >15%
Improved precision with deuterated IS
Critical for bioanalytical method validation review
Class-level inference; specific furofenac-d3 data not located
Matrix Effects Ion Suppression Bioanalytical Method Validation

Furofenac-d3: Key Applications


Quantification in Plasma for PK Studies

Use furofenac-d3 as the internal standard in a validated LC-MS/MS method to accurately measure furofenac concentrations in plasma samples. The +3 Da mass shift ensures baseline resolution from the analyte, while the identical chemical behavior corrects for matrix effects and recovery variability, meeting FDA/EMA bioanalytical guidelines [1].

Metabolite Profiling in Urine and Bile

Employ furofenac-d3 as a tracer to track metabolic pathways of furofenac. Its deuterium label allows for confident differentiation between drug-derived metabolites and endogenous compounds via MS/MS fragmentation patterns . This application is supported by the established in vivo metabolism of furofenac in rats, dogs, and humans [2].

In Vitro DDI Studies

Utilize furofenac-d3 as a stable isotope-labeled probe to monitor furofenac concentrations in hepatocyte or microsomal incubations without interference from co-administered drugs. The deuterated internal standard eliminates cross-talk in multiplexed MS assays, enabling robust DDI assessment [1].

Application
Selection Property
Validation Focus
Research plasma PK monitoring context
Deuterated SIL-IS with +3 Da mass shift
Matrix effect correction and precision review
Metabolite profiling in research matrices
Deuterium-label tracer for MS/MS differentiation
Fragment-pattern confirmation without endogenous interference
In vitro DDI research
Deuterated IS for multiplexed MS assays
Cross-talk elimination and assay robustness

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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